2-(1H-indol-5-yl)propan-2-ol
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Overview
Description
2-(1H-indol-5-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted at the 5-position with a propan-2-ol group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Scientific Research Applications
2-(1H-indol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Indole derivatives, such as 2-(1H-indol-5-yl)propan-2-ol, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have shown promise in various areas of research, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mechanism of Action
Target of Action
Indole derivatives have been found to have a binding affinity for bcl-2 family proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research .
Mode of Action
Indole derivatives have been shown to interact with their targets through various forces such as van der waals forces and hydrogen bonds . This interaction can lead to changes in the function of the target proteins, potentially influencing cell survival and proliferation .
Biochemical Pathways
The interaction of indole derivatives with bcl-2 family proteins suggests that they may influence pathways related to apoptosis, or programmed cell death . The downstream effects of this could include reduced cell proliferation and survival, particularly in the context of cancer cells .
Result of Action
Given its potential interaction with bcl-2 family proteins, it may induce apoptosis in cancer cells, leading to reduced cell survival and proliferation .
Biochemical Analysis
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Currently, there is no specific information available on the effects of 2-(1H-indol-5-yl)propan-2-ol on various types of cells and cellular processes .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
There is no specific information available on the changes in the effects of this compound over time in laboratory settings .
Dosage Effects in Animal Models
Currently, there is no specific information available on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with .
Transport and Distribution
There is no specific information available on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-5-yl)propan-2-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the synthesis process. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives using reducing agents like LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens, nitro compounds, and other electrophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Comparison with Similar Compounds
2-(1H-indol-5-yl)propan-2-ol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
This compound is unique due to its specific substitution pattern and potential biological activities. Its hydroxyl group at the 2-position of the propyl chain provides distinct chemical reactivity and potential for further functionalization .
Properties
IUPAC Name |
2-(1H-indol-5-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCLWNVWWADZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144453-57-6 |
Source
|
Record name | 2-(1H-indol-5-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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